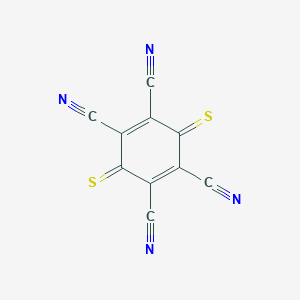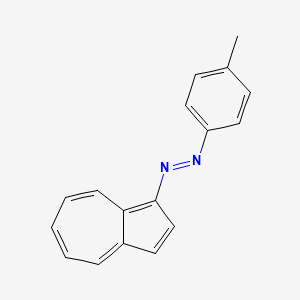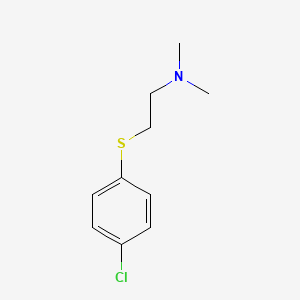![molecular formula C29H36OSi B14358909 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one CAS No. 91413-20-6](/img/structure/B14358909.png)
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is a silicon-containing organic compound characterized by the presence of a silyl group attached to a decanone backbone This compound is notable for its unique structural features, which include a silicon atom bonded to both methyl and diphenyl groups, as well as a phenyl group attached to the decanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one typically involves the reaction of a silylating agent with a suitable precursor molecule. One common method is the reaction of diphenylmethylchlorosilane with a phenyl-substituted decanone under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: The phenyl groups attached to the silicon atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
科学研究应用
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen or nitrogen atoms in biomolecules, potentially altering their function. Additionally, the phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used as protecting groups in organic synthesis.
Tert-butyldiphenylsilyl compounds: These compounds have a tert-butyl group and two phenyl groups attached to the silicon atom, offering increased steric bulk and stability.
Uniqueness
2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one is unique due to its specific combination of a methyl group, two phenyl groups, and a phenyl-substituted decanone chain. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
91413-20-6 |
|---|---|
分子式 |
C29H36OSi |
分子量 |
428.7 g/mol |
IUPAC 名称 |
2-[methyl(diphenyl)silyl]-1-phenyldecan-1-one |
InChI |
InChI=1S/C29H36OSi/c1-3-4-5-6-7-17-24-28(29(30)25-18-11-8-12-19-25)31(2,26-20-13-9-14-21-26)27-22-15-10-16-23-27/h8-16,18-23,28H,3-7,17,24H2,1-2H3 |
InChI 键 |
HKQSZOXQSSNGNK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(=O)C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
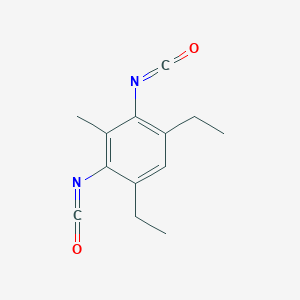

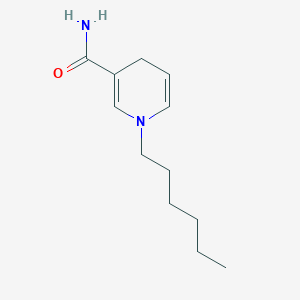
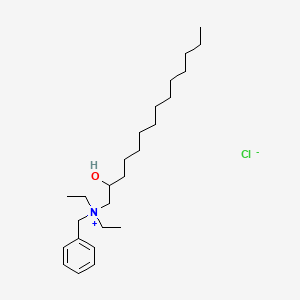
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
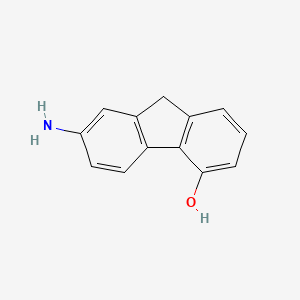
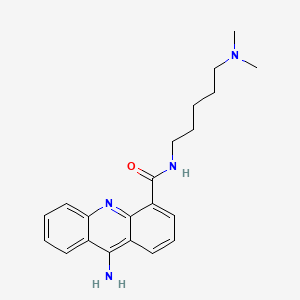

![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
